molecular formula C17H15F B3177312 1-Fluoro-4-((4-propylphenyl)ethynyl)benzene CAS No. 145698-32-4

1-Fluoro-4-((4-propylphenyl)ethynyl)benzene

Cat. No. B3177312
CAS RN: 145698-32-4
M. Wt: 238.3 g/mol
InChI Key: VQFRZGGKKHHZML-UHFFFAOYSA-N
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Description

1-Fluoro-4-((4-propylphenyl)ethynyl)benzene, otherwise known as 4-FPEB, is a synthetic compound that has been studied for its potential applications in a variety of scientific research. It is an aromatic compound with a benzene ring containing a fluorine atom and an ethynyl group, making it a versatile compound for a range of uses. In

Scientific Research Applications

4-FPEB is a versatile compound that has been studied for its potential applications in a variety of scientific research. It has been used as a building block for the synthesis of a range of compounds, including small-molecule organic dyes and fluorescent probes. It has also been used to study the properties of organic semiconductors, such as charge transport and energy levels. Additionally, 4-FPEB has been studied for its potential applications in organic photovoltaics and organic light-emitting diodes.

Mechanism of Action

The mechanism of action of 4-FPEB is not yet fully understood. However, it is believed that the fluorine atom in the benzene ring of the compound is responsible for its unique properties. This fluorine atom allows the compound to interact with other molecules in a way that is not possible with other compounds. The ethynyl group also plays an important role in the mechanism of action of 4-FPEB, as it allows the compound to interact with other molecules in a more complex manner.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-FPEB are not yet fully understood. However, it has been shown to have some effect on the activity of enzymes and proteins in the body. Additionally, it has been shown to have some effect on the expression of certain genes, which may indicate its potential for use in gene therapy.

Advantages and Limitations for Lab Experiments

4-FPEB has several advantages for use in lab experiments. It is a relatively stable compound, which makes it ideal for use in a variety of experiments. Additionally, it is relatively easy to synthesize, which makes it an attractive option for scientists. However, 4-FPEB also has some limitations. It is not as widely available as other compounds, which can make it difficult to obtain. Additionally, its structure is relatively complex, which can make it difficult to synthesize in large quantities.

Future Directions

The potential applications of 4-FPEB are vast, and there are a number of future directions that can be explored. One potential direction is the development of new synthetic methods for the synthesis of 4-FPEB. Additionally, the compound could be explored for its potential applications in drug delivery and gene therapy. Additionally, the compound could be studied for its potential applications in organic electronics, such as organic photovoltaics and organic light-emitting diodes. Finally, the compound could be studied for its potential applications in biotechnology, such as the development of new enzymes and proteins.

properties

IUPAC Name

1-fluoro-4-[2-(4-propylphenyl)ethynyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F/c1-2-3-14-4-6-15(7-5-14)8-9-16-10-12-17(18)13-11-16/h4-7,10-13H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFRZGGKKHHZML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622372
Record name 1-Fluoro-4-[(4-propylphenyl)ethynyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

145698-32-4
Record name 1-Fluoro-4-[(4-propylphenyl)ethynyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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